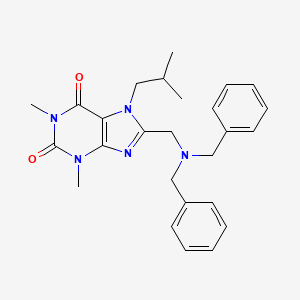
8-((ジベンジルアミノ)メチル)-7-イソブチル-1,3-ジメチル-1H-プリン-2,6(3H,7H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((Dibenzylamino)methyl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. This compound is characterized by its complex structure, which includes a purine core substituted with dibenzylamino, isobutyl, and dimethyl groups. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
科学的研究の応用
8-((Dibenzylamino)methyl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.
Biological Studies: Used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: Potential use in the synthesis of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((dibenzylamino)methyl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials such as xanthine or theobromine.
Substitution Reactions: The purine core undergoes alkylation reactions to introduce the isobutyl and dimethyl groups. This step often involves the use of alkyl halides in the presence of a base such as potassium carbonate.
Aminomethylation: The dibenzylamino group is introduced via a Mannich reaction, where formaldehyde, dibenzylamine, and the substituted purine core react under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This includes:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
8-((Dibenzylamino)methyl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation Products: Oxidized purine derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted purine compounds.
作用機序
The mechanism of action of 8-((dibenzylamino)methyl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can mimic natural purines, binding to active sites and modulating biological activities. This can affect pathways involved in cell proliferation, apoptosis, and signal transduction.
類似化合物との比較
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine compound found in cocoa, with mild stimulant effects.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
8-((Dibenzylamino)methyl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitutions, which confer distinct biological activities and potential therapeutic applications not seen in simpler purine derivatives.
生物活性
8-((Dibenzylamino)methyl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological activities that have garnered interest in pharmacological research. This compound's structure suggests possible interactions with various biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N4O2. Its structure features a purine core substituted with dibenzylamino and isobutyl groups, which may influence its biological activity.
Biological Activity
Research indicates that compounds similar to 8-((dibenzylamino)methyl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibit various biological activities:
- Antitumor Activity : Some studies suggest that purine derivatives can inhibit tumor growth by interfering with nucleic acid synthesis.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- CNS Activity : Given the structural similarities to known psychoactive compounds, there may be implications for neuropharmacological effects.
Research Findings and Case Studies
A review of available literature reveals several studies focusing on the biological activities of related purine derivatives. Here are some notable findings:
Experimental Data
While specific experimental data on 8-((dibenzylamino)methyl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is scarce, related compounds have been tested for their pharmacokinetics and toxicity profiles:
- Pharmacokinetics : Studies indicate that similar compounds have favorable absorption and distribution characteristics.
- Toxicity : Preliminary assessments suggest low toxicity levels at therapeutic doses.
特性
IUPAC Name |
8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2/c1-19(2)15-31-22(27-24-23(31)25(32)29(4)26(33)28(24)3)18-30(16-20-11-7-5-8-12-20)17-21-13-9-6-10-14-21/h5-14,19H,15-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVLFPPPGQBSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














